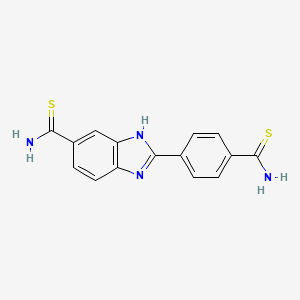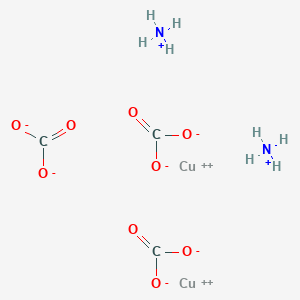
diazanium;dicopper;tricarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazanium;dicopper;tricarbonate is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of diazanium ions, dicopper centers, and tricarbonate groups, which together form a stable and versatile structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .
化学反应分析
Types of Reactions
Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .
科学研究应用
Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:
作用机制
The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dicopper centers and tricarbonate groups.
Methyldiazonium carboxylate: Another diazonium compound, but with different reactivity and stability properties.
Uniqueness
Diazanium;dicopper;tricarbonate stands out due to its unique combination of diazonium ions, dicopper centers, and tricarbonate groups. This combination imparts enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications that other similar compounds may not be able to achieve .
属性
分子式 |
C3H8Cu2N2O9 |
|---|---|
分子量 |
343.20 g/mol |
IUPAC 名称 |
diazanium;dicopper;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |
InChI 键 |
PSQKNYIQXHBCIV-UHFFFAOYSA-J |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
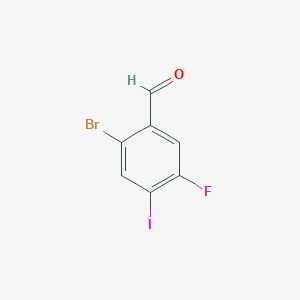
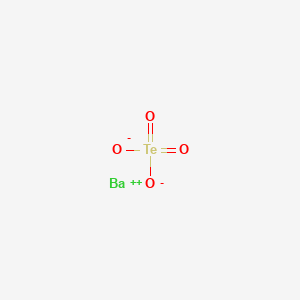
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
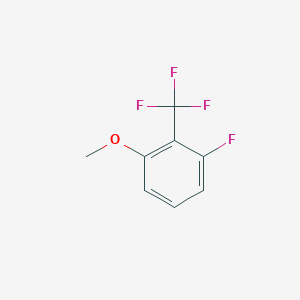


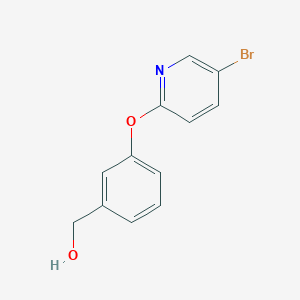


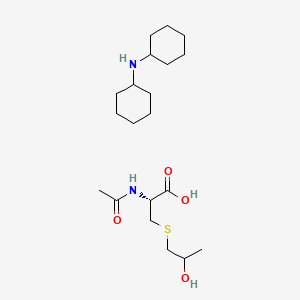
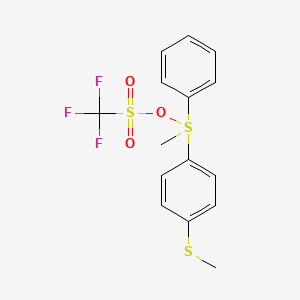
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
